2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
Description
This compound is a thieno[3,2-d]pyrimidinone derivative featuring a sulfanyl-acetamide side chain. Its core structure includes a bicyclic thienopyrimidinone scaffold substituted with a 3,4-dimethylbenzyl group at position 3 and a 4-methylbenzylacetamide group linked via a sulfanyl bridge at position 2. The molecule’s design leverages the thienopyrimidinone framework—a privileged structure in medicinal chemistry known for its diverse bioactivity, including kinase inhibition and antimicrobial effects . The 3,4-dimethylphenyl and 4-methylphenyl substituents likely enhance lipophilicity and influence target binding through steric and electronic effects .
Properties
IUPAC Name |
2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-16-4-7-19(8-5-16)13-26-22(29)15-32-25-27-21-10-11-31-23(21)24(30)28(25)14-20-9-6-17(2)18(3)12-20/h4-12H,13-15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITLEXVRRRIUSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=C(C=C4)C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thienopyrimidine core, followed by the introduction of the sulfanyl and acetamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ketone to an alcohol.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.
Industry: The compound may find applications in the development of new materials, catalysts, or other industrial products.
Mechanism of Action
The mechanism of action of 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the thienopyrimidinone core, substituents on the aromatic rings, or the sulfanyl-acetamide side chain. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (EWGs) : Compounds with nitro () or trifluoromethoxy () groups exhibit increased polarity and target affinity in electron-deficient environments, such as kinase ATP-binding pockets .
- Lipophilic Substituents : Methyl and benzyl groups (Target Compound, ) improve membrane permeability but may reduce aqueous solubility .
Core Modifications: Thieno[2,3-d] vs. Thieno[3,2-d] Pyrimidinone: The position of the sulfur atom in the thiophene ring (e.g., vs. Target Compound) alters π-stacking interactions with aromatic residues in biological targets .
Synthetic Accessibility: Sulfanyl-acetamide derivatives are typically synthesized via nucleophilic substitution of 2-mercaptothienopyrimidinones with haloacetamides (e.g., ). Yields exceed 80% under optimized conditions . Hybrid structures () require multi-step protocols, reducing scalability .
Biological Activity Trends: Antimicrobial Activity: Sulfonamide-oxadiazine hybrids () show broad-spectrum antibacterial effects (MIC: 2–8 µg/mL against S. aureus), while nitro-substituted analogs () exhibit moderate activity . Kinase Inhibition: Thienopyrimidinones with lipophilic substituents (Target Compound, ) are predicted to inhibit EGFR or CDK2 kinases, though experimental validation is pending .
Biological Activity
The compound 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide , also known as K292-0338, is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : CHNOS
- Molecular Weight : 429.6 g/mol
- IUPAC Name : N-(3,4-dimethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Antimicrobial Activity
Research indicates that compounds similar to K292-0338 exhibit significant antimicrobial properties. For instance, thienopyrimidine derivatives have shown effectiveness against various bacterial strains. In a study evaluating the antimicrobial activity of related compounds, significant antibacterial effects were observed against Gram-positive and Gram-negative bacteria as well as mycobacterial strains such as Mycobacterium tuberculosis .
| Microbial Strain | Activity Observed |
|---|---|
| Escherichia coli | Significant |
| Staphylococcus aureus | Significant |
| Mycobacterium tuberculosis | Significant |
The mechanism by which these compounds exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or inhibition of specific metabolic pathways. The thienopyrimidine core is believed to play a crucial role in these interactions due to its ability to bind to target enzymes or receptors within microbial cells.
Case Studies
-
Study on Antimicrobial Efficacy :
A series of experiments conducted on thienopyrimidine derivatives demonstrated their effectiveness against pathogens. The minimum inhibitory concentration (MIC) values were established, indicating the potency of these compounds in inhibiting microbial growth. Notably, derivatives with specific substituents at the amido position exhibited enhanced activity . -
Toxicity Assessment :
In assessing the safety profile of K292-0338 and its analogs, hemolytic assays were performed. Results indicated that several potent compounds remained non-toxic up to concentrations of 200 µmol/L .
Pharmacological Applications
The biological activities exhibited by K292-0338 suggest potential applications in medicinal chemistry. Its structure allows for modifications that could enhance efficacy and reduce toxicity, making it a candidate for further development in treating infections caused by resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
